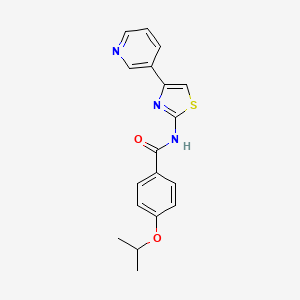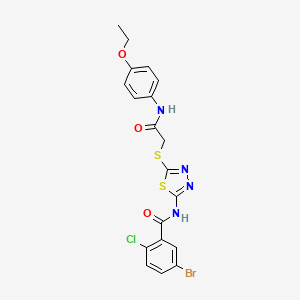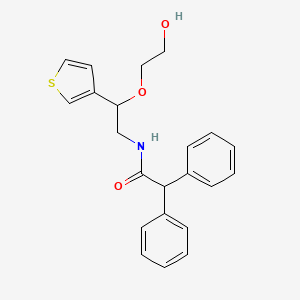
4-isopropoxi-N-(4-(piridin-3-il)tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely a derivative of benzamide, which is an amide connected to a benzene ring. It also contains a thiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores sintetizaron un compuesto novedoso llamado 4-(6-fluoro-4-(5-isopropoxi-1H-indazol-3-il)piridin-2-il)morfolina (FIPM) y lo marcaron con flúor-18 (18F). Este compuesto sirve como un trazador de tomografía por emisión de positrones (PET) para la visualización in vivo de LRRK2 en el cerebro. Aunque [18F]FIPM mostró un potencial limitado como trazador PET in vivo para LRRK2, puede servir como un compuesto principal para desarrollar nuevos radiotrazadores con propiedades cerebrales mejoradas .
- Aplicación: Estos derivados fueron sintetizados y evaluados por su actividad antitumoral. Estudios adicionales pueden explorar su potencial como terapéuticos contra el cáncer .
- Aplicación: Imatinib es un agente terapéutico bien conocido utilizado para tratar la leucemia. Inhibe específicamente la actividad de las tirosincinasas, lo que lo hace valioso en la terapia del cáncer .
Cinasa de Repetición Rica en Leucina 2 (LRRK2) Trazador de Imagenología
Actividad Antitumoral
Inhibición de la Tirosincinasa
Mecanismo De Acción
Target of Action
The primary targets of 4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide are the KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase . These enzymes play a crucial role in the regulation of gene expression by modulating the methylation status of histones, proteins that package and order DNA into structural units called nucleosomes.
Mode of Action
The compound interacts with its targets by binding to the Fe(II) in the active site of the demethylase enzymes . This interaction inhibits the enzymes’ activity, preventing them from removing methyl groups from histones. As a result, the methylation pattern of histones is altered, which can lead to changes in gene expression.
Biochemical Pathways
The inhibition of KDM4 and KDM5 affects the histone methylation pathways . Histone methylation is a key epigenetic mechanism that controls gene expression. By inhibiting the demethylation process, the compound can alter the transcriptional activity of genes, potentially leading to various downstream effects depending on the specific genes affected.
Pharmacokinetics
Similar compounds have been shown to exhibit good cellular permeability , suggesting that this compound may also be well-absorbed and distributed within the body
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific genes whose expression is altered due to changes in histone methylation. In general, inhibiting histone demethylases like KDM4 and KDM5 can lead to changes in cell proliferation, differentiation, and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH and temperature of its environment Additionally, the presence of other molecules could influence its binding to its target enzymes
Propiedades
IUPAC Name |
4-propan-2-yloxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(2)23-15-7-5-13(6-8-15)17(22)21-18-20-16(11-24-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSYXKFMWITGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2460982.png)
![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)


![N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2460988.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2460991.png)

![2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2460994.png)
![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole](/img/structure/B2460997.png)

![N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2461000.png)
![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
